[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-
Description
Structural and Physicochemical Characterization
Molecular Architecture
Core Biphenyl Backbone
The fundamental structural framework of [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- consists of two phenyl rings connected through a carbon-carbon single bond, forming the characteristic biphenyl moiety. This biphenyl backbone exhibits inherent conformational flexibility due to the ability of the two aromatic rings to rotate around the central carbon-carbon bond. The torsional barriers associated with biphenyl systems have been extensively characterized, with computational studies revealing barriers of approximately 8.0 and 8.3 kilojoules per mole around the planar and perpendicular conformations, respectively.
The biphenyl core structure provides a rigid aromatic framework that serves as the foundation for subsequent functionalization. The planar or near-planar arrangement of the two phenyl rings allows for potential π-π interactions and extended conjugation effects, which significantly influence the electronic properties of the molecule. The rotational dynamics around the central bond create multiple conformational states, with the actual preferred conformation dependent on the nature and positioning of the substituent groups attached to each ring.
The aromatic character of the biphenyl system contributes to the overall stability of the molecule while providing multiple sites for electrophilic and nucleophilic substitution reactions. The electronic delocalization across the biphenyl framework creates a system where substituent effects can be transmitted from one ring to the other, leading to complex electronic interactions that influence both chemical reactivity and physical properties.
Substituent Distribution
The substitution pattern of [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- exhibits a specific arrangement of functional groups across both phenyl rings. On one phenyl ring, the molecule features a methanol group (-CH2OH) at the 3-position and a difluoromethoxy group (-OCF2H) at the 6-position. The second phenyl ring bears a chlorine atom at the 3'-position, creating an asymmetric distribution of substituents across the biphenyl framework.
This particular substitution pattern creates distinct electronic environments within the molecule. The methanol group introduces both hydrogen bonding capability and increased polarity, while the difluoromethoxy substituent contributes significant electronegativity and steric bulk. The chlorine substituent on the opposing ring provides additional electronic effects through its electron-withdrawing nature and moderate steric influence.
The positional relationship between these substituents is crucial for understanding the overall molecular behavior. The 3,6-disubstitution pattern on one ring creates a specific geometric arrangement that influences intramolecular interactions, while the 3'-substitution on the second ring provides asymmetry that affects both physical properties and potential biological activity. This substitution pattern differs significantly from other similar compounds such as (3-Chloro-4-(difluoromethoxy)phenyl)methanol, which lacks the biphenyl framework.
Electronic and Steric Effects of Substituents
The electronic effects arising from the substituent groups in [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- create a complex interplay of electron-donating and electron-withdrawing influences. The difluoromethoxy group exhibits strong electron-withdrawing characteristics due to the high electronegativity of the fluorine atoms, which create a significant inductive effect that withdraws electron density from the aromatic ring. This electronic perturbation affects the reactivity of adjacent positions and influences the overall electronic distribution within the molecule.
The chlorine substituent on the opposing ring contributes additional electron-withdrawing effects through both inductive and resonance mechanisms. The combination of these electron-withdrawing groups creates an electronic environment that significantly differs from unsubstituted biphenyl systems. The methanol group, while generally considered electron-donating through its oxygen atom, exists in a complex electronic environment influenced by the surrounding electron-withdrawing substituents.
Steric effects play an equally important role in determining the molecular properties and behavior. The difluoromethoxy group introduces considerable steric bulk that can influence the conformational preferences of the biphenyl system. The presence of two fluorine atoms creates a bulky substituent that may restrict rotation around certain bonds and influence the preferred conformational arrangements. These steric interactions, combined with the electronic effects, determine the overall three-dimensional structure and the accessibility of various conformational states.
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance Profiling
Nuclear Magnetic Resonance spectroscopy provides essential structural information for [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- through analysis of both proton and carbon-13 spectra. The complex substitution pattern creates multiple distinct chemical environments that can be distinguished through careful spectroscopic analysis. The aromatic protons exhibit characteristic chemical shifts in the range typical for substituted biphenyl systems, with the specific chemical shift values dependent on the electronic effects of the neighboring substituents.
The difluoromethoxy group produces distinctive spectroscopic signatures in both proton and fluorine-19 Nuclear Magnetic Resonance spectra. The difluoromethyl proton typically appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms, while the fluorine-19 spectrum shows the expected doublet pattern. The chemical shift values for these nuclei provide information about the electronic environment and the extent of electron withdrawal by the fluorine atoms.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with each carbon environment producing distinct resonances. The aromatic carbons show chemical shifts characteristic of substituted benzene rings, while the methanol carbon and the difluoromethoxy carbon exhibit shifts consistent with their respective chemical environments. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation experiments, can provide detailed connectivity information and assist in complete structural assignment.
Mass Spectrometric Analysis
Mass spectrometric analysis of [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at mass-to-charge ratio 284.7, corresponding to the calculated molecular weight. The presence of chlorine and fluorine atoms creates characteristic isotope patterns that assist in confirming the molecular composition.
Fragmentation patterns in mass spectrometry reveal information about the stability and preferred cleavage sites within the molecule. The biphenyl framework typically shows stability under standard ionization conditions, while the substituent groups may undergo characteristic fragmentations. The loss of the difluoromethoxy group represents a common fragmentation pathway, producing fragments that can be identified through tandem mass spectrometry experiments.
The ionization behavior of the compound depends on the ionization method employed, with electrospray ionization and atmospheric pressure chemical ionization being commonly used techniques for similar compounds. The presence of the methanol group provides a site for protonation under positive ionization conditions, while the electron-withdrawing nature of the halogen substituents influences the overall ionization efficiency and fragmentation behavior.
X-Ray Crystallography and Conformational Studies
X-ray crystallography provides definitive structural information about the solid-state conformation of [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- when suitable crystals can be obtained. The crystallographic analysis reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles that define the molecular geometry. The dihedral angle between the two phenyl rings represents a critical structural parameter that influences both physical properties and intermolecular interactions.
Conformational studies, both experimental and computational, provide insight into the preferred molecular geometries and the energy barriers associated with rotation around the central biphenyl bond. The substitution pattern influences the conformational preferences through both steric and electronic effects. The bulky difluoromethoxy group may favor conformations that minimize steric repulsion, while electronic effects from all substituents contribute to the overall conformational energy landscape.
Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding involving the methanol group, halogen bonding from the chlorine and fluorine atoms, and π-π stacking interactions between aromatic rings all contribute to the crystal lattice stability. These intermolecular interactions provide information about the compound's physical properties and potential behavior in various environments.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C14H11ClF2O2 | Chemical Analysis |
| Molecular Weight | 284.7 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | 1155878-04-8 | Database Registry |
| Melting Point | Not Specified | Thermal Analysis |
| Solubility | Variable by Solvent | Experimental Determination |
Properties
IUPAC Name |
[3-(3-chlorophenyl)-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O2/c15-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19-14(16)17/h1-7,14,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDQYXVGTURVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
The preparation typically involves multi-step synthesis, including:
- Formation of the biphenyl core with appropriate substitution.
- Introduction of the methanol group at the 3-position.
- Selective chlorination at the 3'-position.
- Installation of the difluoromethoxy group at the 6-position.
A critical step is the introduction of the difluoromethoxy group, which is often achieved via difluorocarbene chemistry. According to patent US11370799B2, difluorocarbene sources such as sodium chlorodifluoroacetate or diethyl bromodifluoromethylphosphonate are employed in polar solvents (e.g., N-methylpyrrolidone, dimethylformamide, dimethyl sulfoxide) in the presence of bases like potassium carbonate or sodium hydroxide.
Typical reaction conditions include:
| Parameter | Details |
|---|---|
| Difluorocarbene source | Sodium chlorodifluoroacetate or diethyl bromodifluoromethylphosphonate |
| Solvent | Polar aprotic solvents: NMP, DMF, DMSO, EtOAc |
| Base | K2CO3, NaOH, or other carbonate/bicarbonate bases |
| Temperature | 0–120 °C (commonly 6–20 °C or ambient to 111 °C) |
| Reaction time | Several hours, depending on scale and conditions |
This step involves generating difluorocarbene intermediates that react with phenolic or aromatic precursors to form the difluoromethoxy substituent without isolating intermediate salts.
Synthesis of the Biphenyl Core and Methanol Functionalization
The biphenyl core with the 3-methanol group is often prepared by reduction of corresponding esters or aldehydes. Several hydride reducing agents are applicable depending on substrate sensitivity:
| Reducing Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | -78 °C to 0 °C | 62–84 | Controlled addition, quenching with EtOAc and water |
| Sodium borohydride (NaBH4) | Methanol (MeOH) | Ambient | ~64 | Milder conditions, suitable for esters |
| Lithium triethylborohydride | THF | -78 °C to 0 °C | 84 | Super hydride, high selectivity |
These reductions convert methyl esters or nicotinate derivatives to the corresponding alcohols, such as (6-methylpyridin-3-yl)methanol, which can be analogously applied to biphenyl derivatives with appropriate substitution.
Selective Chlorination at the 3'-Position
Chlorination is achieved typically by electrophilic aromatic substitution or via nucleophilic aromatic substitution on activated biphenyl intermediates. Reagents such as 3,4,5-trichloropyridine in the presence of strong bases like potassium tert-butoxide in polar solvents (DMF, NMP) have been reported to facilitate selective chlorination.
Coupling and Final Functionalization Steps
The final assembly often involves coupling reactions in polar solvents (DMF, NMP, DMSO) with bases such as potassium tert-butoxide or sodium methoxide to install or modify substituents, including the difluoromethoxy group. Reaction temperatures are controlled between 5 and 25 °C to maintain selectivity and yield.
Purification and Isolation
The isolation of the target compound involves:
- Aqueous workup to remove inorganic salts.
- Filtration through filter aids.
- Extraction with organic solvents (toluene, ethyl acetate).
- Crystallization or precipitation to purify the product.
Typical workup includes phase separation at controlled temperatures (10–16 °C) and repeated washing with toluene or other solvents to ensure high purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Biphenyl core synthesis | Coupling of substituted phenyl units | Formation of biphenyl scaffold |
| 2 | Reduction to methanol | LiAlH4, NaBH4, or lithium triethylborohydride in THF or MeOH | Conversion of ester/aldehyde to methanol |
| 3 | Selective chlorination | 3,4,5-trichloropyridine, potassium tert-butoxide, DMF | Chlorination at 3'-position |
| 4 | Difluoromethoxylation | Sodium chlorodifluoroacetate or diethyl bromodifluoromethylphosphonate, K2CO3, polar aprotic solvent | Introduction of difluoromethoxy group |
| 5 | Workup and purification | Aqueous base wash, filtration, solvent extraction | Isolation of pure target compound |
Research Findings and Optimization Notes
- Use of sodium chlorodifluoroacetate as difluorocarbene source provides good yields and operational simplicity compared to other sources.
- Reaction temperatures below 25 °C favor selectivity in difluoromethoxylation and chlorination steps.
- Polar aprotic solvents such as DMF and NMP enhance solubility of reagents and intermediates, improving reaction rates and yields.
- Base choice influences reaction efficiency; potassium carbonate and potassium tert-butoxide are preferred for their balance of strength and selectivity.
- Extended reaction times (up to 84 hours in some condensation steps) may be necessary for complete conversion, especially in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- is a complex organic compound notable for its diverse applications in scientific research, particularly in biochemistry and pharmaceuticals. Its unique structure allows it to interact with various biological systems, making it a valuable compound in drug development and biochemical studies.
Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. By binding to the active sites of these enzymes, it can alter metabolic pathways, providing insights into drug interactions and potential therapeutic applications in treating metabolic disorders.
Molecular Mechanism
The molecular mechanism involves competitive inhibition where [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- binds to enzyme active sites, disrupting normal enzymatic activity. This interaction can lead to significant changes in gene expression and cellular function, making it a subject of interest for studies on metabolic regulation and pharmacology.
Drug Development
Research indicates that this compound may have potential as a lead compound in the development of new pharmaceuticals targeting diseases related to enzyme dysfunctions. Its ability to modify enzyme activity suggests that it could be useful in designing drugs that require precise modulation of metabolic pathways.
Case Studies
- Cancer Research : Studies have shown that compounds similar to [1,1'-Biphenyl]-3-methanol derivatives exhibit anti-cancer properties by inhibiting pathways involved in cell proliferation. This compound's structure allows for modifications that may enhance its efficacy against specific cancer types .
- Neuropharmacology : Investigations into its effects on neurotransmitter systems have indicated potential applications in treating neurodegenerative diseases. The ability to influence neurotransmitter metabolism positions it as a candidate for further research in neuropharmacology .
Reactivity
[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- undergoes several chemical reactions:
- Oxidation : Can be oxidized to yield ketones or carboxylic acids.
- Reduction : Reduction can convert it into alcohols or amines.
- Substitution : The chloro group can be replaced through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the chloro group can participate in various binding interactions with target proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3'-Chloro-6-ethyl-3-(3-methylbut-2-en-1-yl)-[1,1'-biphenyl]-2-ol
- Substituents : Ethyl group at position 6, 3-methylbut-2-en-1-yl at position 3, and hydroxyl at position 2.
- Synthesis : Synthesized via gold-catalyzed cyclization of 1-chloro-3-ethynylbenzene and substituted furans .
- Key Differences: The hydroxyl group at position 2 (vs. The ethyl and alkenyl groups increase hydrophobicity compared to the difluoromethoxy group in the target compound.
| Property | Target Compound | 3'-Chloro-6-ethyl-3-(3-methylbut-2-en-1-yl)-[1,1'-biphenyl]-2-ol |
|---|---|---|
| Substituent Positions | 3 (methanol), 3' (Cl), 6 (OCHF₂) | 2 (OH), 3 (alkenyl), 6 (ethyl), 3' (Cl) |
| Lipophilicity (LogP) | Higher (due to OCHF₂) | Moderate (ethyl/alkenyl) |
| Synthetic Complexity | Moderate | High (requires gold catalysis) |
3'-Chloro-6-(3,3-difluoro-cyclobutoxy)-4'-methoxy-biphenyl-3-carboxylic Acid
- Substituents : Difluorocyclobutoxy at position 6, methoxy at position 4', and carboxylic acid at position 3.
- Applications : Investigated as an inhibitor of EDG2 receptors for cardiovascular diseases .
- Key Differences: The carboxylic acid group (vs. methanol) increases acidity and hydrogen-bonding capacity. The difluorocyclobutoxy group introduces conformational rigidity, unlike the linear difluoromethoxy chain in the target compound.
| Property | Target Compound | 3'-Chloro-6-(3,3-difluoro-cyclobutoxy)-4'-methoxy-biphenyl-3-carboxylic Acid |
|---|---|---|
| Functional Groups | Methanol (C-OH) | Carboxylic acid (COOH) |
| Electronic Effects | Electron-withdrawing (OCHF₂) | Electron-withdrawing (COOH, OCF₂-cyclobutyl) |
| Biological Target | Undisclosed (structural studies) | EDG2 receptor inhibition |
4'-Chloro-6-(2-chloronicotinamido)-[1,1'-biphenyl]-3-yl Derivatives
- Substituents : Chloronicotinamido at position 6 and additional peptide-like moieties.
- Synthesis : Prepared via photocatalytic functionalization using thianthrenium salts .
- Key Differences :
- The chloronicotinamido group introduces a heteroaromatic pharmacophore, contrasting with the simpler difluoromethoxy group.
- Higher molecular weight and complexity due to peptide conjugates.
| Property | Target Compound | 4'-Chloro-6-(2-chloronicotinamido)-[1,1'-biphenyl]-3-yl Derivatives |
|---|---|---|
| Molecular Weight | ~300–350 g/mol | >500 g/mol (due to peptide appendages) |
| Bioactivity | Undisclosed | Potential protease modulation |
| Purification Yield | Not reported | 30% (flash chromatography) |
Benzimidazole Derivatives with Difluoromethoxy Groups
- Examples : 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol and related variants .
- Applications : Used in proton pump inhibitors (e.g., pantoprazole analogs) .
- Key Differences :
- Benzimidazole cores (vs. biphenyl) enable π-π stacking in drug-receptor interactions.
- Difluoromethoxy groups in both classes improve metabolic stability, but biphenyl derivatives offer greater conformational flexibility.
| Property | Target Compound | Benzimidazole Derivatives |
|---|---|---|
| Core Structure | Biphenyl | Benzimidazole |
| Metabolic Stability | High (OCHF₂) | High (OCHF₂) |
| Therapeutic Use | Structural studies | Gastrointestinal disorders |
Biological Activity
The compound [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-, also known as Acifluorfen methyl ester (CAS 50594-67-7), is a chlorinated biphenyl derivative with significant biological activity. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H9ClF3NO5
- Molecular Weight : 375.68 g/mol
- Melting Point : 53-54 °C
- Solubility : Soluble in methanol and other organic solvents
Acifluorfen acts primarily as a herbicide but has also been studied for its potential therapeutic applications. Its biological activity can be attributed to several mechanisms:
- Inhibition of Photosynthesis : Acifluorfen inhibits the photosynthetic process in plants by disrupting the electron transport chain.
- Antimicrobial Activity : Recent studies have indicated that the compound possesses antimicrobial properties against various pathogens.
- Antileishmanial Activity : Research has shown that derivatives of Acifluorfen demonstrate significant activity against Leishmania parasites, which cause leishmaniasis in humans.
Biological Activity Overview
Case Study 1: Antileishmanial Activity
A study evaluated the antileishmanial efficacy of Acifluorfen derivatives. The compound exhibited an IC50 value of approximately 0.66 μM against Leishmania proliferation in macrophages. This suggests a promising therapeutic potential for treating leishmaniasis, particularly in regions where the disease is endemic.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of Acifluorfen. The compound was tested against various bacterial strains, showing significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. These findings highlight its potential use as an antimicrobial agent in agricultural settings.
Pharmacokinetics
Understanding the pharmacokinetics of Acifluorfen is crucial for evaluating its therapeutic applications. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed in tissues with a high volume of distribution (Vd).
- Metabolism : Primarily metabolized by liver enzymes with potential for oxidative metabolism.
- Elimination : The elimination half-life is approximately 3.6 hours post-administration.
Q & A
Q. What synthetic strategies are effective for introducing the difluoromethoxy group into biphenyl methanol derivatives?
The difluoromethoxy group can be introduced via nucleophilic substitution or fluorination reactions. For example, fluorinating agents like potassium fluoride in polar aprotic solvents (e.g., DMSO) are commonly used to replace chloro or nitro groups on aromatic rings . In biphenyl systems, optimizing reaction temperature (80–120°C) and stoichiometry of fluorinating agents improves yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials .
Q. Which spectroscopic methods are most reliable for confirming the structure of [1,1'-biphenyl]-3-methanol derivatives?
- NMR Spectroscopy : H and C NMR are critical for identifying substituent positions (e.g., distinguishing chloro and difluoromethoxy groups). For example, the methine proton in the methanol group typically appears as a triplet due to coupling with adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, especially for halogenated derivatives.
- HPLC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for research-grade samples .
Q. How can reaction conditions be optimized to minimize side products in biphenyl methanol synthesis?
- Catalyst Screening : Palladium or copper catalysts (e.g., Pd(OAc)) enhance coupling efficiency in Suzuki-Miyaura reactions for biphenyl frameworks .
- Solvent Effects : Polar solvents (DMF, DMSO) stabilize intermediates in fluorination steps but may require strict moisture control to avoid hydrolysis .
- Temperature Control : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition of thermally sensitive difluoromethoxy groups .
Advanced Research Questions
Q. How can density functional theory (DFT) studies predict the reactivity of [1,1'-biphenyl]-3-methanol derivatives?
DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. For example, the electron-withdrawing chloro and difluoromethoxy groups lower the LUMO energy, enhancing electrophilic substitution reactivity at specific positions . Comparing theoretical bond lengths/angles with X-ray crystallography data (if available) validates computational models .
Q. What strategies resolve contradictions in reported synthetic yields for similar biphenyl derivatives?
- Replication Studies : Reproduce methods under identical conditions (solvent purity, catalyst batch) to identify variables affecting yield.
- Byproduct Analysis : Use LC-MS or GC-MS to detect unaccounted intermediates (e.g., dehalogenated byproducts in fluorination reactions) .
- Mechanistic Probes : Isotopic labeling (e.g., O in methanol groups) tracks reaction pathways and identifies rate-limiting steps .
Q. How do substituent effects (chloro, difluoromethoxy) influence the biological activity of biphenyl methanol derivatives?
While direct data on this compound is limited, structure-activity relationship (SAR) studies on analogous biphenyls suggest:
- Chloro Groups : Enhance lipophilicity, potentially improving membrane permeability.
- Difluoromethoxy Groups : Increase metabolic stability due to reduced oxidative susceptibility compared to methoxy groups . Methodological Note: In vitro assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols (IC determination via dose-response curves) and control for solvent artifacts .
Methodological Guidance
Q. What computational tools are recommended for modeling biphenyl derivative interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina predicts binding modes to proteins (e.g., cytochrome P450 enzymes).
- MD Simulations : GROMACS or AMBER simulate dynamic interactions over nanoseconds, assessing stability of ligand-receptor complexes .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .
Q. How should researchers validate the purity of [1,1'-biphenyl]-3-methanol derivatives for pharmacological studies?
- Multi-Technique Validation : Combine HPLC (purity), NMR (structural integrity), and elemental analysis (C, H, N, Cl, F content).
- Batch Consistency : Analyze ≥3 independent synthetic batches to ensure reproducibility.
- Reference Standards : Cross-check against commercially available analogs (e.g., 3,3'-dimethoxy-1,1'-biphenyl) for retention time alignment in HPLC .
Data Presentation Example
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
